![molecular formula C10H13N3O3S B3006658 2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797093-70-9](/img/structure/B3006658.png)
2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
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Description
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
- Synthesis and Antimicrobial Activity : The synthesis of acetamido pyrrolyl oxazoles/thiazoles/imidazoles, including compounds with structures related to 2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide, demonstrated antimicrobial and anti-inflammatory activities. Specifically, certain derivatives showed promising antibacterial activity against K. pneumoniae and good antifungal activity against P. chrysogenum (Sowmya et al., 2017).
Metabolism and Toxicity Studies
- Comparative Metabolism Studies : Research involving chloroacetamide herbicides related to the chemical structure revealed complex metabolic pathways in both human and rat liver microsomes. This is critical for understanding the metabolic fate and potential toxicity of similar compounds (Coleman et al., 2000).
Antimicrobial Properties of Derivatives
- Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives : A study on derivatives of rhodanine-3-acetic acid, which share a similar chemical framework, showed that they possess significant activity against mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017).
Novel Compound Synthesis and Biological Activities
- Synthesis of Novel 1,2,3-Thiadiazole Derivatives : A research on synthesizing novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives indicated some fungicidal activity, suggesting potential agricultural applications (Dong et al., 2008).
Crystal Structures and Analysis
- Crystal Structure Analysis : Investigations into the crystal structures of related (oxothiazolidin-2-ylidene)acetamides provided insights into the molecular configuration of such compounds, which is crucial for understanding their chemical behavior and potential applications (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-16-5-7(14)13-10-12-6-3-2-4-11-9(15)8(6)17-10/h2-5H2,1H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWSRKFRPRWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide |
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